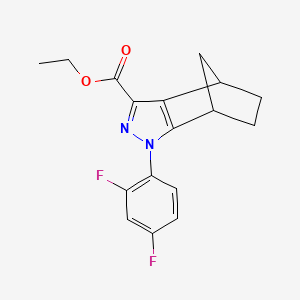
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) Hydrochloride(Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride is a cationic biocide known for its excellent antimicrobial activity, chemical stability, low toxicity, and reasonable cost . It is widely used in various applications due to its effectiveness against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria .
Preparation Methods
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride is typically synthesized through the polycondensation of sodium dicyanamide and hexamethylenediamine . The process involves two main steps:
Polycondensation Reaction: Sodium dicyanamide reacts with hexamethylenediamine to form the polymer backbone.
Hydrochloride Formation: The resulting polymer is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The antimicrobial action of poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride is primarily due to its cationic biguanide segments. These segments interact with the negatively charged phosphate head groups of phospholipids in bacterial cell membranes, leading to membrane disruption and cell death . Additionally, the compound can penetrate the cytoplasm and bind to DNA and RNA, affecting cell growth, division, and nucleic acid replication .
Comparison with Similar Compounds
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride is often compared with other cationic biocides such as:
Chlorhexidine: Another widely used biocide with similar antimicrobial properties but different molecular structure.
Triclosan: An antimicrobial agent used in various consumer products, but with concerns over resistance development.
Octenidine: A cationic antiseptic with a broader spectrum of activity but higher cost.
Poly(hexamethylenebicyanoguanide-hexamethylenediamine) hydrochloride stands out due to its balance of efficacy, stability, and cost-effectiveness .
Properties
Molecular Formula |
C10H19ClN8 |
|---|---|
Molecular Weight |
286.76 g/mol |
IUPAC Name |
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hydrochloride |
InChI |
InChI=1S/C10H18N8.ClH/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12;/h1-6H2,(H3,13,15,17)(H3,14,16,18);1H |
InChI Key |
UZFPNHPCPONAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=C(N)NC#N)CCN=C(N)NC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)

